molecular formula C7H11N3S B1331837 2-(Piperazin-1-yl)thiazole CAS No. 42270-37-1

2-(Piperazin-1-yl)thiazole

Cat. No.: B1331837
CAS No.: 42270-37-1
M. Wt: 169.25 g/mol
InChI Key: WQFWIVTXNKRNJZ-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)thiazole is a heterocyclic compound that features a thiazole ring bonded to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)thiazole typically involves the reaction of thiazole derivatives with piperazine. One common method includes the nucleophilic substitution reaction where a halogenated thiazole reacts with piperazine under basic conditions. For instance, 2-bromothiazole can be reacted with piperazine in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and optimized reaction conditions helps in achieving high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Piperazin-1-yl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-(Piperazin-1-yl)benzothiazole
  • 2-(Piperazin-1-yl)benzoxazole
  • 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione

Comparison: 2-(Piperazin-1-yl)thiazole is unique due to its specific structural features and biological activities. Compared to 2-(Piperazin-1-yl)benzothiazole and 2-(Piperazin-1-yl)benzoxazole, it exhibits distinct antimicrobial and anticancer properties . The presence of the thiazole ring contributes to its unique reactivity and interaction with biological targets .

Properties

IUPAC Name

2-piperazin-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c1-4-10(5-2-8-1)7-9-3-6-11-7/h3,6,8H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFWIVTXNKRNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195101
Record name 1-(Thiazol-2-yl)piperazine
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Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42270-37-1
Record name 1-(2-Thiazolyl)piperazine
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URL https://commonchemistry.cas.org/detail?cas_rn=42270-37-1
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Record name 1-(Thiazol-2-yl)piperazine
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Record name 1-(Thiazol-2-yl)piperazine
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Record name 1-(thiazol-2-yl)piperazine
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Record name 2-(Piperazin-1-yl)thiazole
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Synthesis routes and methods I

Procedure details

In 50 ml of acetonitrile was dissolved 5.0 g (0.0305 mole) of 2-bromothiazole, and 13.3 g (0.153 mole) of piperazine, 8.4 g (0.061 mole) of potassium carbonate and a catalytic amount of potassium iodide were added thereto. The mixture was refluxed by heating for 5 hours. The mixture was cooled to room temperature and then filtered. The filtrate was concentrated under reduced pressure, and the residue was applied to silica gel column chromatography (the eluent used was a mixture of chloroform: methanol : 28% aqueous ammonia = 40 : 9 : 1) to obtain 3.62 g of 1-(2-thiazolyl)piperazine as colorless liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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5 g
Type
reactant
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Quantity
13.3 g
Type
reactant
Reaction Step Two
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8.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
28%

Synthesis routes and methods II

Procedure details

The procedure described in J. Med. Chem 1996, 39(7), 1431 was followed to provide the title compound. A mixture of 2-bromothiazole (3 g, 18.3 mmol) and piperazine (3.15 g, 36.6 mmol) was refluxed in n-butanol for 18 hours. The reaction mixture was allowed to cool to room temperature and concentrated under reduced pressure. The residue was treated with an aqueous solution of 10% K2CO3 and extracted with ethyl acetate. The organic phase was dried over MgSO4, filtered, and the filtrate concentrated under reduced pressure to provide 2.7 g (87%) of the title compound as brown oil used directly in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 2.99 (m, 4H), 3.47 (m, 4H), 6.57 (d, 1H, J=4.5 Hz), 7.20 (d, 1H, J=4.5 Hz); MS (DCI/NH3) m/e 170 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.15 g
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reactant
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0 (± 1) mol
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solvent
Reaction Step Two
Yield
87%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To piperazine (48 g) dissolved by heating at 110° C. was added dropwise 2-bromothiazole (5 ml) over 20 min. The mixture was stirred at 150° C. for 1 hr, poured into water (150 ml) and extracted with chloroform. The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated to give the title compound (9.5 g) as a pale-yellow oil.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

In 50 ml of acetonitrile was dissolved 5.0 g (0.0305 mole) of 2-bromothiazole, then, 13.1 g (0.153 mole) of piperazine, 8.4 g (0.061 mole) of potassium carbonate and a catalytic amount of potassium iodide were added to the solution, and the mixture was refluxed under heating for 5 hours. After the mixture was cooled to room temperature and then filtered, the filtrate was concentrated under reduced pressure, and the residue was applied to silica gel column chromatography (eluent; a chloroform:methanol:28% aqueous ammonia=40:9:1 mixed solution) to obtain 3.62 g of 1-(2-thiazolyl)piperazine as a colorless liquid.
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the 2-(Piperazin-1-yl)thiazole scaffold, as exemplified in the study by [], interact with FAAH and what are the downstream effects of this interaction?

A1: The research paper [] focuses on the development of a novel PET radiotracer, N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide ([11C]DPFC, [11C]1), which incorporates the this compound moiety. While the paper doesn't delve into the specific binding interactions of the scaffold with FAAH, it highlights that compound 1 demonstrates a high binding affinity for FAAH with an IC50 of 3.3 nM []. This suggests that the this compound scaffold likely contributes significantly to the binding affinity of the radiotracer to FAAH.

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